molecular formula C23H17ClN4O2S B383190 13-(4-chlorophenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 380453-79-2

13-(4-chlorophenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B383190
CAS No.: 380453-79-2
M. Wt: 448.9g/mol
InChI Key: XNXVURNZBROOIL-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic molecule It features a unique structure combining a chlorophenyl group, a morpholine ring, and a fused thieno-pyrimido-phthalazinone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.

    Pyrimido Ring Formation: The pyrimido ring is then fused to the thieno ring using appropriate reagents and catalysts.

    Phthalazinone Synthesis: The phthalazinone moiety is introduced through condensation reactions involving phthalic anhydride or its derivatives.

    Substitution Reactions: The chlorophenyl and morpholine groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the chlorophenyl ring and morpholine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems.

Biology

Biologically, it is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, 9-(4-chlorophenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context but could involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-5-(4-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
  • 9-(4-chlorophenyl)-5-(4-pyrrolidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one stands out due to the presence of the morpholine ring. This structural feature may enhance its solubility and bioavailability, making it a more promising candidate for pharmaceutical applications.

Properties

CAS No.

380453-79-2

Molecular Formula

C23H17ClN4O2S

Molecular Weight

448.9g/mol

IUPAC Name

13-(4-chlorophenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C23H17ClN4O2S/c24-15-7-5-14(6-8-15)18-13-31-22-19(18)23(29)28-20(25-22)16-3-1-2-4-17(16)21(26-28)27-9-11-30-12-10-27/h1-8,13H,9-12H2

InChI Key

XNXVURNZBROOIL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62

Canonical SMILES

C1COCCN1C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62

Origin of Product

United States

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